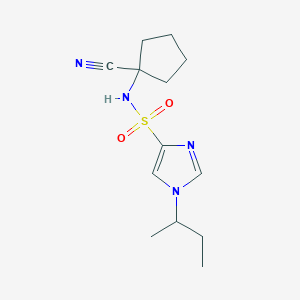
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various cellular processes such as smooth muscle relaxation, platelet aggregation, and gene expression. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation and inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound 41-2272 has been found to exhibit various biochemical and physiological effects. It has been shown to decrease blood pressure by relaxing smooth muscle cells in blood vessels. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound 41-2272 has been found to have anti-inflammatory effects and has been shown to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has several advantages for lab experiments. It is a highly potent and specific activator of sGC, making it a valuable tool for studying the role of cGMP in various cellular processes. However, there are also some limitations to using this compound 41-2272 in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272. One area of interest is its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Another area of research is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-inflammatory and anti-oxidative effects. Overall, this compound 41-2272 has significant potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the reaction of 1-cyanocyclopentylamine with 1-butan-2-yl imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. It has been found to exhibit vasodilatory effects and has been shown to relax smooth muscle cells in blood vessels, leading to a decrease in blood pressure. This compound 41-2272 has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-11(2)17-8-12(15-10-17)20(18,19)16-13(9-14)6-4-5-7-13/h8,10-11,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRUNDIOPQQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
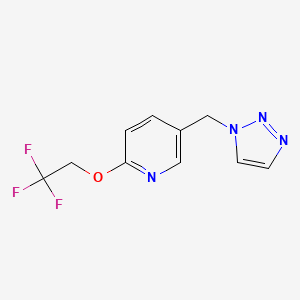
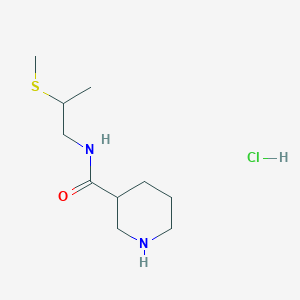
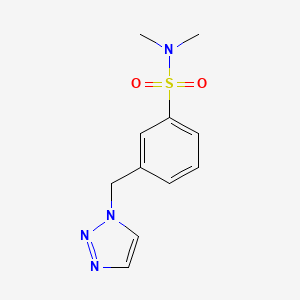
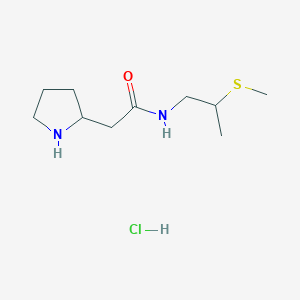
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)